3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid 3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1396967-59-1
VCID: VC5975273
InChI: InChI=1S/C11H11ClN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)Cl
Molecular Formula: C11H11ClN2O4
Molecular Weight: 270.67

3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid

CAS No.: 1396967-59-1

Cat. No.: VC5975273

Molecular Formula: C11H11ClN2O4

Molecular Weight: 270.67

* For research use only. Not for human or veterinary use.

3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid - 1396967-59-1

Specification

CAS No. 1396967-59-1
Molecular Formula C11H11ClN2O4
Molecular Weight 270.67
IUPAC Name 4-amino-2-[(2-chlorobenzoyl)amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C11H11ClN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18)
Standard InChI Key ZHHYFQDAWUJSPO-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)Cl

Introduction

Structural Characterization and Physicochemical Properties

The compound’s structure features a propanoic acid core substituted at the α-carbon with both a carbamoyl group (NHC(=O)NH2-\text{NH}-\text{C}(=\text{O})-\text{NH}_2) and a 2-chlorobenzamido moiety (NHC(=O)C6H4Cl-\text{NH}-\text{C}(=\text{O})-\text{C}_6\text{H}_4-\text{Cl}). The stereochemistry of the α-carbon remains unspecified in most literature, though related analogs exhibit chirality-dependent bioactivity. Key structural descriptors include:

PropertyValue
Molecular FormulaC11H11ClN2O4\text{C}_{11}\text{H}_{11}\text{ClN}_2\text{O}_4
Molecular Weight270.67 g/mol
SMILESC1=CC=C(C(=C1)Cl)C(=O)NC(CC(=O)N)C(=O)O
InChIKeyZHHYFQDAWUJSPO-UHFFFAOYSA-N
Predicted LogP1.32 (XLogP3-AA)

The presence of both hydrophilic (carboxylic acid, carbamoyl) and lipophilic (chlorophenyl) groups confers amphiphilic characteristics, influencing solubility and membrane permeability. Computational models predict a collision cross-section (CCS) of 152.1–160.5 Ų for major adducts in mass spectrometry , aiding analytical identification.

Synthetic Methodologies and Challenges

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests feasible routes via sequential acylation and carbamoylation reactions. A plausible pathway involves:

  • Amino Acid Backbone Preparation: Starting from L-aspartic acid or its derivatives, protection of the α-amino group followed by β-carboxylic acid activation.

  • 2-Chlorobenzamide Conjugation: Coupling the activated intermediate with 2-chlorobenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt).

  • Carbamoylation: Introduction of the carbamoyl group via reaction with cyanate or urea derivatives under basic conditions .

Challenges include regioselectivity in acylation steps and racemization at the α-carbon. Stereoselective synthesis remains unexplored but could enhance bioactivity, as seen in the (2S)-configured para-chloro analog.

Reactivity and Derivative Synthesis

The compound’s reactivity profile centers on its functional groups:

  • Carboxylic Acid: Forms esters, amides, or salts; participates in peptide coupling.

  • Carbamoyl Group: Undergoes hydrolysis to amines under acidic/basic conditions .

  • Aromatic Chlorine: Supports palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

Derivatization efforts focus on enhancing pharmacokinetic properties. For example, esterification of the carboxylic acid improves cell membrane permeability, while substituting the chlorine atom modulates target affinity.

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a precursor to protease inhibitors and receptor modulators. Its structural similarity to endogenous amino acids enables mimicry of peptide substrates in enzymatic assays.

AspectRecommendation
Personal ProtectionGloves (nitrile), goggles, fume hood
Storage-20°C, inert atmosphere
Spill ManagementAbsorb with vermiculite; neutralize with dilute NaOH

Future Research Directions

  • Stereoselective Synthesis: Evaluate enantiomer-specific activity against viral proteases.

  • Prodrug Development: Mask carboxylic acid to enhance oral bioavailability.

  • Target Validation: High-throughput screening against kinase and protease libraries .

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